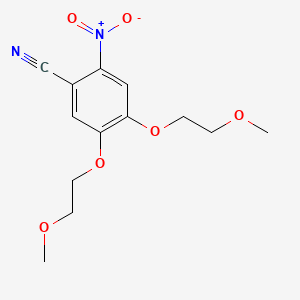

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

Descripción general

Descripción

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a chemical compound with the molecular formula C13H14N2O6 It is characterized by the presence of two methoxyethoxy groups and a nitro group attached to a benzonitrile core

Métodos De Preparación

The synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile typically involves the nitration of a benzonitrile derivative followed by the introduction of methoxyethoxy groups. One common synthetic route includes the following steps:

Nitration: The starting material, a benzonitrile derivative, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Etherification: The nitrated intermediate is then reacted with 2-methoxyethanol in the presence of a base, such as potassium carbonate, to introduce the methoxyethoxy groups.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted benzonitriles.

Aplicaciones Científicas De Investigación

Pharmacological Properties

DHET exhibits significant pharmacological properties, including:

- Anti-inflammatory and Analgesic Effects : Studies indicate that DHET may be effective in treating inflammatory conditions such as arthritis due to its ability to inhibit inflammatory pathways .

- Antioxidant Activity : The compound has shown potential in combating oxidative stress-related diseases, which may include neurodegenerative disorders and certain cancers .

Synthesis of Active Pharmaceutical Ingredients

DHET serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the production of quinazolinone derivatives used in anticancer drugs like gefitinib and erlotinib. The one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones demonstrates its utility in drug synthesis with high yields reported (up to 91%) for certain derivatives .

Polymer Chemistry

In materials science, DHET is utilized in the formulation of polymers and coatings due to its chemical stability and functional properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Coatings and Adhesives

The compound is also explored for use in industrial coatings and adhesives, where its chemical structure contributes to improved adhesion properties and resistance to environmental degradation .

Agrochemical Applications

DHET has been investigated for its potential use as an agrochemical agent. Its effectiveness as a pesticide or herbicide is being explored due to its ability to interact with biological systems at a molecular level, potentially leading to the development of safer agricultural chemicals .

Dyes and Pigments

The compound is used in the production of dyes and pigments, leveraging its vibrant color properties derived from its nitrobenzene structure .

Surfactants and Flavors

Applications extend to the formulation of surfactants for detergents and personal care products, as well as flavoring agents in food products due to its stability under various conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The methoxyethoxy groups may also influence the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile can be compared with similar compounds such as:

4,5-Bis(2-methoxyethoxy)-2-nitrobenzoate: This compound has an ester group instead of a nitrile group, which affects its reactivity and applications.

4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS No. 236750-65-5) is a chemical compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceutical agents, including Erlotinib, a known kinase inhibitor used in cancer treatment. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₄H₁₅N₃O₄

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 459.3°C at 760 mmHg

- Flash Point : 231.6 ± 28.7°C

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from 3,4-dihydroxy benzaldehyde. The nitration process yields the target compound which can further undergo reduction to generate derivatives such as 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile .

Kinase Inhibition

This compound serves as a precursor in the synthesis of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Erlotinib has been clinically approved for treating non-small cell lung cancer (NSCLC) and pancreatic cancer . The biological activity of the compound is closely linked to its ability to inhibit kinase activity, which is crucial for cancer cell proliferation.

Antitumor Activity

In vitro studies have demonstrated that compounds derived from this compound exhibit significant antitumor effects. For instance, Erlotinib's mechanism of action involves blocking signal transduction pathways that promote tumor growth and survival .

Case Studies

- Erlotinib in NSCLC : A study involving patients with advanced NSCLC showed that those treated with Erlotinib experienced improved survival rates compared to those receiving standard chemotherapy .

- Combination Therapy : Research indicates that combining Erlotinib with gemcitabine enhances therapeutic efficacy in pancreatic cancer patients .

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-18-3-5-20-12-7-10(9-14)11(15(16)17)8-13(12)21-6-4-19-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNCLIICKUIURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581646 | |

| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236750-65-5 | |

| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.